

Application Notes and Protocols for the Chemoenzymatic Synthesis of 1-Methylpsilocin Analogues

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Compound of Interest		
Compound Name:	1-Methylpsilocin	
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These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of **1-methylpsilocin** analogues. This approach combines the flexibility of chemical synthesis for precursor generation with the high selectivity and efficiency of enzymatic phosphorylation, offering a powerful strategy for accessing novel tryptamine derivatives for drug discovery and pharmacological research.

Introduction

1-Methylpsilocin is a tryptamine derivative known for its selective agonist activity at the serotonin 5-HT2C receptor.[1] This selectivity makes it and its analogues promising candidates for therapeutic applications where the hallucinogenic effects associated with broader psychedelic compounds are undesirable.[1] Chemoenzymatic synthesis provides a robust and efficient method for producing these analogues, enabling the exploration of structure-activity relationships and the development of novel therapeutics.

The general strategy involves the chemical synthesis of a 1-methylated psilocin analogue (the precursor), followed by an enzymatic phosphorylation step catalyzed by the 4-hydroxytryptamine kinase (PsiK) from Psilocybe cubensis. This enzyme has shown flexibility in accepting various substituted tryptamines as substrates.[2]



Data Presentation

The following tables summarize quantitative data from the chemoenzymatic synthesis of psilocin analogues. While specific data for a wide range of **1-methylpsilocin** analogues is limited in the current literature, the data for 5-methylpsilocybin, a closely related analogue, provides a strong benchmark for expected outcomes.

Table 1: Chemical Synthesis of a Psilocin Analogue Precursor (5-Methylpsilocin)[2]

Step	Reaction	Starting Material	Product	Yield (%)	Purity
1	Acetyl Protection	5-Methyl-1H- indol-4-ol	5-Methyl-1H- indol-4-yl acetate	97	High
2	Amide Formation	5-Methyl-1H- indol-4-yl acetate	5-Methyl-3- (2- dimethylamin o-2- oxoacetyl)-1H -indol-4-yl acetate	-	-
3	Reduction	5-Methyl-3- (2- dimethylamin o-2- oxoacetyl)-1H -indol-4-yl acetate	5- Methylpsiloci n	84	High

Table 2: Enzymatic Phosphorylation of a Psilocin Analogue (5-Methylpsilocin)[2]



Substrate	Enzyme	Reaction Time (h)	Conversi on (%)	Product	Isolated Yield (%)	Purity
5- Methylpsilo cin	PsiK	16	~90	5- Methylpsilo cybin	-	High (via solvent- antisolvent precipitatio n)

Table 3: Pharmacological Profile of **1-Methylpsilocin**[1]

Receptor	Activity	IC50 (nM)	Ki (nM)
5-HT2C	Agonist	12	-
5-HT2A	Agonist	633	-
5-HT2B	Inverse Agonist	-	38
5-HT1A	No significant activation	-	-

Experimental Protocols

The following protocols are adapted from the successful chemoenzymatic synthesis of 5-methylpsilocybin and can be modified for the synthesis of **1-methylpsilocin** and its analogues. [2]

Protocol 1: Chemical Synthesis of 1-Methylpsilocin Precursor

This protocol outlines the synthesis of the unphosphorylated precursor, 1-methyl-4-hydroxy-N,N-dimethyltryptamine.

Materials:

• 1-Methyl-4-hydroxyindole



- · Oxalyl chloride
- Anhydrous tetrahydrofuran (THF)
- Dimethylamine solution (2 M in THF)
- Lithium aluminum hydride (LAH)
- Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

- Acylation: Dissolve 1-methyl-4-hydroxyindole in anhydrous THF and cool the solution to 0
 °C. Add oxalyl chloride dropwise and stir the reaction mixture at 0 °C for 2 hours.
- Amide Formation: To the reaction mixture, add a solution of dimethylamine in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude amide by silica gel chromatography.
- Reduction: In a separate flask, prepare a suspension of LAH in anhydrous THF. Add the
 purified amide in THF dropwise to the LAH suspension at 0 °C. After the addition is
 complete, heat the reaction mixture to reflux for 4 hours.
- Final Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting suspension and extract the filtrate with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography to obtain **1-methylpsilocin**.

Protocol 2: Enzymatic Phosphorylation of 1-Methylpsilocin Analogue

This protocol describes the enzymatic phosphorylation of the chemically synthesized precursor using purified PsiK.



Materials:

- Purified 4-hydroxytryptamine kinase (PsiK)
- 1-Methylpsilocin analogue (from Protocol 1)
- Adenosine triphosphate (ATP)
- Reaction buffer (e.g., Tris-HCl with MgCl2)
- Solvent for precipitation (e.g., acetone or isopropanol)
- Centrifuge

Procedure:

- Enzyme Expression and Purification: Express and purify PsiK from a suitable host organism (e.g., E. coli) according to established protocols.
- Reaction Setup: In a reaction vessel, dissolve the 1-methylpsilocin analogue and ATP in the reaction buffer.
- Enzymatic Reaction: Initiate the reaction by adding the purified PsiK enzyme. Incubate the reaction at the optimal temperature for PsiK activity (typically 25-30 °C) for 16-24 hours with gentle agitation.
- Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, to determine the conversion of the substrate to the phosphorylated product.
- Product Isolation: Once the reaction has reached sufficient conversion, terminate the reaction (e.g., by adding a solvent like acetone to precipitate the enzyme).
- Purification: Centrifuge the mixture to pellet the precipitated enzyme. The supernatant
 containing the zwitterionic 1-methylpsilocin analogue can be further purified by solventantisolvent precipitation. Add a suitable anti-solvent (e.g., isopropanol) to the supernatant to
 precipitate the product.



• Final Product: Collect the precipitated product by centrifugation, wash with a cold solvent, and dry under vacuum to obtain the purified **1-methylpsilocin** analogue.

Mandatory Visualizations Chemoenzymatic Synthesis Workflow

The following diagram illustrates the general workflow for the chemoenzymatic synthesis of **1-methylpsilocin** analogues.



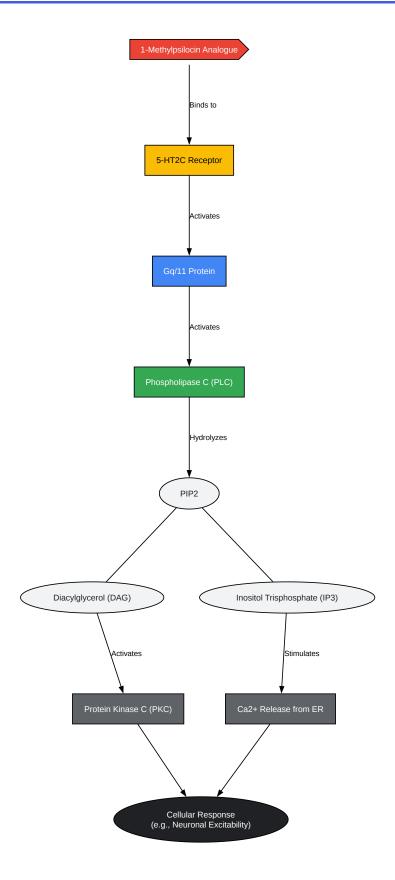
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Caption: Workflow for the chemoenzymatic synthesis of **1-methylpsilocin** analogues.

Signaling Pathway of 1-Methylpsilocin Analogues

This diagram depicts the primary signaling pathway activated by **1-methylpsilocin** analogues, which are selective agonists of the 5-HT2C receptor.





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Caption: Simplified 5-HT2C receptor signaling pathway activated by **1-methylpsilocin** analogues.

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References

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